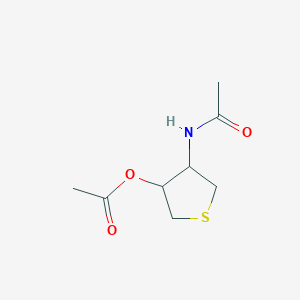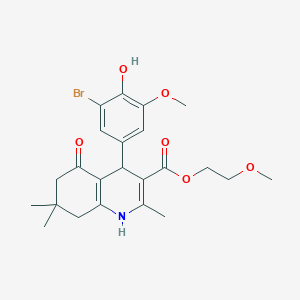
4-(acetylamino)tetrahydro-3-thienyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)tetrahydro-3-thienyl acetate, also known as ATTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. ATTA is a thienyl derivative that has shown promising results in the fields of medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 4-(acetylamino)tetrahydro-3-thienyl acetate is not fully understood. However, it is believed that 4-(acetylamino)tetrahydro-3-thienyl acetate exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. 4-(acetylamino)tetrahydro-3-thienyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(acetylamino)tetrahydro-3-thienyl acetate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(acetylamino)tetrahydro-3-thienyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(acetylamino)tetrahydro-3-thienyl acetate can induce apoptosis in cancer cells by activating caspase enzymes. 4-(acetylamino)tetrahydro-3-thienyl acetate has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. In vivo studies have shown that 4-(acetylamino)tetrahydro-3-thienyl acetate can reduce tumor growth in mice models.
実験室実験の利点と制限
4-(acetylamino)tetrahydro-3-thienyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. 4-(acetylamino)tetrahydro-3-thienyl acetate has also been shown to exhibit potent biological activity at low concentrations. However, 4-(acetylamino)tetrahydro-3-thienyl acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well documented.
将来の方向性
There are several future directions for research on 4-(acetylamino)tetrahydro-3-thienyl acetate. One potential direction is the development of 4-(acetylamino)tetrahydro-3-thienyl acetate-based drug delivery systems for targeted drug delivery. Another direction is the investigation of the mechanism of action of 4-(acetylamino)tetrahydro-3-thienyl acetate to better understand its biological activity. Furthermore, the development of novel 4-(acetylamino)tetrahydro-3-thienyl acetate derivatives with improved biological activity and reduced toxicity is another potential direction for research.
合成法
4-(acetylamino)tetrahydro-3-thienyl acetate can be synthesized through a multistep process that involves the reaction of 3-thienylacetic acid with acetic anhydride and acetic acid. The resulting product is then treated with ammonium hydroxide to obtain the final product, 4-(acetylamino)tetrahydro-3-thienyl acetate. The synthesis of 4-(acetylamino)tetrahydro-3-thienyl acetate has been optimized to yield high purity and high yield.
科学的研究の応用
4-(acetylamino)tetrahydro-3-thienyl acetate has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 4-(acetylamino)tetrahydro-3-thienyl acetate has been shown to exhibit antitumor, antifungal, and antibacterial activities. 4-(acetylamino)tetrahydro-3-thienyl acetate has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In organic synthesis, 4-(acetylamino)tetrahydro-3-thienyl acetate has been used as a building block for the synthesis of various compounds. In material science, 4-(acetylamino)tetrahydro-3-thienyl acetate has been studied for its potential use in the development of novel materials with unique properties.
特性
IUPAC Name |
(4-acetamidothiolan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)9-7-3-13-4-8(7)12-6(2)11/h7-8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQVDXOSCNDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CSCC1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methyl-3-isoxazolyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5028523.png)
![2,4-dibromo-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5028535.png)


![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)
![ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5028574.png)
![N-{[4-allyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5028587.png)
![ethyl 2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5028598.png)
![3-methyl-5-[(3-phenoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5028602.png)
![1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5028605.png)
![ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate](/img/structure/B5028608.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5028615.png)
